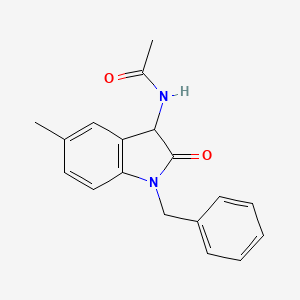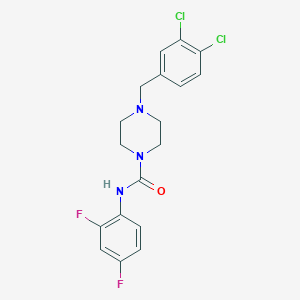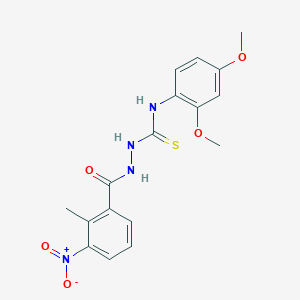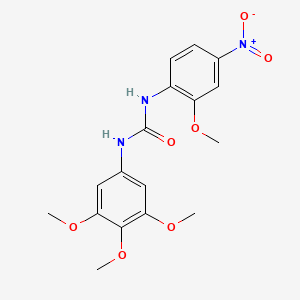
N-(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Overview
Description
N-(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyl group, a methyl group, and an acetamide group attached to an indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indole-3-ethanol derivatives .
Scientific Research Applications
N-(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in studies investigating the biological pathways and mechanisms of indole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Mechanism of Action
The mechanism of action of N-(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
N-(1-benzyl-5-methyl-2-oxo-1H-indol-3-yl)acetamide: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
N-(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and acetamide groups makes it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-benzyl-5-methyl-2-oxo-3H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-9-16-15(10-12)17(19-13(2)21)18(22)20(16)11-14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZVRCRVDAIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4129415.png)

![4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4129427.png)
![tert-butyl 2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4129430.png)
![1-[4-(Butan-2-yl)phenyl]-3-(1-propylpiperidin-4-yl)thiourea](/img/structure/B4129432.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4129443.png)

![methyl 5-[(diethylamino)carbonyl]-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129449.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129455.png)

![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129468.png)
![1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4129472.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4129481.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129488.png)
